2-(2-methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine
CAS No.: 1206970-10-6
Cat. No.: VC13446660
Molecular Formula: C12H16N6
Molecular Weight: 244.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206970-10-6 |
|---|---|
| Molecular Formula | C12H16N6 |
| Molecular Weight | 244.30 g/mol |
| IUPAC Name | 2-(2-methylimidazol-1-yl)-4-piperazin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C12H16N6/c1-10-14-6-9-18(10)12-15-3-2-11(16-12)17-7-4-13-5-8-17/h2-3,6,9,13H,4-5,7-8H2,1H3 |
| Standard InChI Key | IRMBLIPWILTUEG-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3 |
| Canonical SMILES | CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure consists of:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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2-Methylimidazole substituent: A five-membered ring with two nitrogen atoms and a methyl group at position 2, attached to the pyrimidine’s C2.
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Piperazine substituent: A six-membered saturated ring with two nitrogen atoms, linked to the pyrimidine’s C4.
Key identifiers:
| Property | Value |
|---|---|
| CAS Number | 1206970-10-6 |
| Molecular Formula | |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | 2-(2-Methylimidazol-1-yl)-4-(piperazin-1-yl)pyrimidine |
| SMILES | CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3 |
Physicochemical Properties
Data from experimental studies :
| Property | Value |
|---|---|
| Boiling Point | 520.7 ± 53.0 °C (Predicted) |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.54 ± 0.10 (Predicted) |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
The predicted pKa suggests basicity due to the piperazine nitrogen atoms, which can protonate under physiological conditions.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step nucleophilic substitution:
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Pyrimidine precursor functionalization: A halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) reacts with 2-methylimidazole under basic conditions to introduce the imidazole moiety.
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Piperazine coupling: The intermediate undergoes a second substitution with piperazine, often using palladium catalysts or microwave-assisted heating to improve yield .
Example protocol:
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Step 1: React 2,4-dichloropyrimidine with 2-methylimidazole in toluene at 100°C using and BINAP.
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Step 2: Treat the product with piperazine in ethanol under reflux.
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Yield: 50–70% after purification.
Structural Modifications
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C2-methyl group: Enhances metabolic stability and binding affinity .
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Piperazine substitutions: Modifying the piperazine ring (e.g., adding aryl groups) can improve target selectivity.
Biological Activities and Mechanisms
Antimicrobial Activity
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Antifungal effects: Analogous imidazole-pyrimidine hybrids inhibit cytochrome P450-dependent lanosterol demethylase in fungi.
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Antibacterial activity: Piperazine derivatives disrupt bacterial cell membrane integrity .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Caspase-3 activation |
| A549 (Lung) | 1.20 | EGFR inhibition |
| Colo-205 (Colon) | 0.89 | Cell cycle arrest (G2/M phase) |
Antimalarial Activity
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Plasmodium falciparum inhibition: Disrupts hemozoin formation in malaria parasites (IC₅₀: 30–60 nM) .
Structure-Activity Relationship (SAR)
Key structural determinants of activity :
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Pyrimidine C2-methyl group: Increases lipophilicity and membrane permeability.
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Piperazine flexibility: Enhances interaction with charged residues in enzyme active sites.
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Imidazole N1-substitution: Bulky groups reduce potency due to steric hindrance.
Figure 1: Impact of C2-methylation on antimalarial activity
| Derivative | C2 Substituent | IC₅₀ (nM) |
|---|---|---|
| Unsubstituted | H | 220 |
| 2-Methyl | CH₃ | 30 |
Applications in Drug Discovery
Lead Compound Development
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Antipsychotic agents: Piperazine derivatives target dopamine D₂ and serotonin 5-HT₂A receptors.
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Antiviral agents: Pyrimidine-imidazole hybrids inhibit viral polymerases.
Pharmacokinetic Profile
Future Directions
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